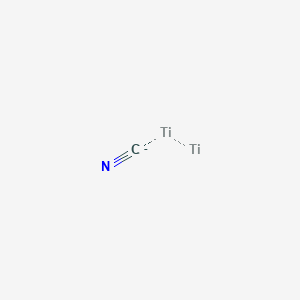

Titanium carbide nitride (Ti2CN)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Titanium carbide nitride (Ti2CN) is a compound that combines the properties of titanium carbide and titanium nitride. It is known for its exceptional hardness, high melting point, and excellent wear resistance. These properties make it a valuable material in various industrial applications, including cutting tools, coatings, and electronic devices.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium carbide nitride can be synthesized through several methods, including carbothermal reduction, chemical vapor deposition (CVD), and sol-gel processes. One common method involves the carbothermal reduction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere at high temperatures. The reaction conditions, such as temperature and time, significantly influence the phase transformation and morphology of the products .

Industrial Production Methods: In industrial settings, titanium carbide nitride is often produced using chemical vapor deposition (CVD). This method involves the reaction of titanium tetrachloride (TiCl4) with ammonia (NH3) and methane (CH4) at high temperatures. The resulting Ti2CN is deposited as a thin film on various substrates, providing excellent wear resistance and durability .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium carbide nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen at high temperatures to form titanium dioxide (TiO2) and carbon dioxide (CO2). It can also undergo nitridation reactions to form titanium nitride (TiN) and carbon nitride (C3N4) .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, nitrogen, and various hydrocarbons. The reaction conditions, such as temperature and pressure, play a crucial role in determining the products formed. For instance, oxidation reactions typically occur at temperatures above 800°C, while nitridation reactions may require temperatures above 1000°C .

Major Products: The major products formed from these reactions include titanium dioxide, titanium nitride, and carbon nitride. These products have various applications in industries such as electronics, coatings, and catalysis .

Wissenschaftliche Forschungsanwendungen

Titanium carbide nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, it is used in the development of biocompatible coatings for implants and surgical instruments .

In the industrial sector, titanium carbide nitride is used in the production of cutting tools and wear-resistant coatings. Its high hardness and thermal stability make it an ideal material for machining and manufacturing processes. Additionally, it is used in the development of electronic devices, such as field-effect transistors and sensors, due to its excellent electrical conductivity and stability .

Wirkmechanismus

The mechanism by which titanium carbide nitride exerts its effects is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and wear resistance are attributed to its strong covalent bonding and dense crystal lattice. These properties enable it to withstand high temperatures and mechanical stress without degrading .

At the molecular level, titanium carbide nitride interacts with various substrates through physical and chemical adsorption processes. This interaction enhances the material’s catalytic activity and stability, making it an effective catalyst for various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Titanium Nitride (TiN): Known for its high hardness and excellent wear resistance, titanium nitride is widely used in cutting tools and coatings.

Titanium Carbide (TiC): Titanium carbide is known for its high melting point and excellent electrical conductivity. It is commonly used in the production of cutting tools and wear-resistant coatings.

Eigenschaften

Molekularformel |

CNTi2- |

|---|---|

Molekulargewicht |

121.75 g/mol |

IUPAC-Name |

titanium;cyanide |

InChI |

InChI=1S/CN.2Ti/c1-2;;/q-1;; |

InChI-Schlüssel |

KNGFPHLGNCUHTB-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#N.[Ti].[Ti] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)

![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)

![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)

![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)

![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)